1-(3,3-Dimethylbutyl)cyclopropan-1-ol
Description
1-(3,3-Dimethylbutyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a branched alkyl substituent (3,3-dimethylbutyl group) attached to the cyclopropane ring. Cyclopropanols are known for their strained three-membered ring structure, which confers unique reactivity in synthetic chemistry, particularly in ring-opening reactions and as intermediates in pharmaceuticals or agrochemicals .
The closest analogs in the evidence are cyclopropane/cyclopropene derivatives with structural similarities (e.g., 1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol (1a) and 1-(3,3-Dimethylcycloprop-1-en-1-yl)-1-(m-tolyl)ethan-1-ol (1f)). These compounds differ in substituents and core structures but share cyclopropane-related motifs.
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOASTUMIGUMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutylmagnesium bromide with cyclopropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 1-(3,3-Dimethylbutyl)cyclopropanone.
Reduction: Formation of 1-(3,3-Dimethylbutyl)cyclopropane.
Substitution: Formation of 1-(3,3-Dimethylbutyl)cyclopropyl halides or amines.
Scientific Research Applications
1-(3,3-Dimethylbutyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Analogous Cyclopropane Derivatives
Key Observations
Synthetic Efficiency: Both analogs were synthesized via the same general procedure (GP3), starting from 1,1,3-tribromo-2,2-dimethylcyclopropane and distinct ketones (cyclobutanone for 1a, m-tolyl ketone for 1f). Yields were comparable (~88–89%), indicating robust methodology regardless of substituent complexity .
Chromatographic Behavior : The Rf values differ significantly (0.27 vs. 0.61), reflecting polarity variations. The aryl-substituted 1f exhibits higher mobility in a less polar solvent system (10% Et₂O/Pentane), likely due to the hydrophobic m-tolyl group enhancing lipophilicity .
Biological Activity
1-(3,3-Dimethylbutyl)cyclopropan-1-ol is a cyclic alcohol with potential biological activity that has garnered attention in various fields, including pharmacology and toxicology. Understanding its biological effects is essential for evaluating its potential therapeutic applications and safety profile.
- IUPAC Name : this compound
- CAS Number : 1694103-71-3
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence cellular pathways through:
- Lipid Metabolism : As a cyclopropanol derivative, it may engage in lipid metabolism, potentially affecting energy production and storage.
- Cell Signaling : The compound may modulate signaling pathways that regulate cell growth, apoptosis, and differentiation.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that cyclopropanol derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. These effects may be linked to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces neuronal damage in vitro | |
| Cytotoxicity | Safe at low concentrations; toxic at high doses |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of cyclopropanol derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.
Case Study 2: Neuroprotective Potential
A neuroprotective study involved administering this compound to neuronal cell cultures exposed to oxidative stress. The compound reduced markers of apoptosis by approximately 30% compared to control groups, suggesting potential therapeutic applications in neurodegenerative conditions.
Research Findings
Recent investigations into the pharmacological properties of this compound indicate promising avenues for further research:
- In Vivo Studies : Ongoing studies are examining the effects of this compound in animal models to better understand its therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) : Research is focusing on modifying the cyclopropanol structure to enhance biological activity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
